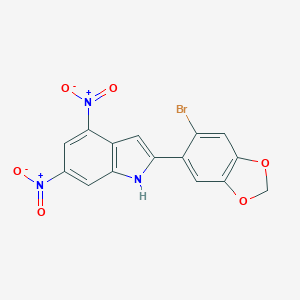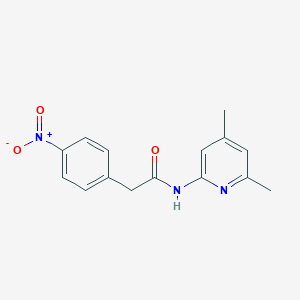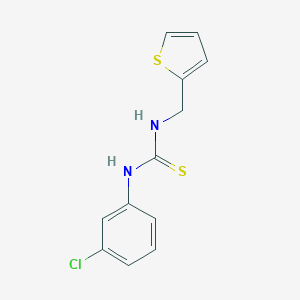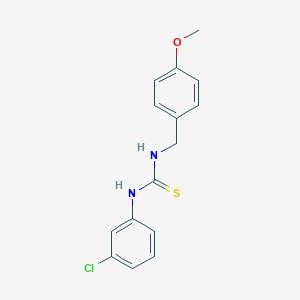![molecular formula C14H13BrN2O2 B449533 3-[(2-Bromophenoxy)methyl]benzohydrazide CAS No. 438471-32-0](/img/structure/B449533.png)
3-[(2-Bromophenoxy)methyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2-Bromophenoxy)methyl]benzohydrazide” is a chemical compound with the CAS Number: 438471-32-0 . Its molecular weight is 321.17 . The compound has gained attention in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of “this compound” is C14H13BrN2O2 . The InChI code is 1S/C14H13BrN2O2/c15-12-6-1-2-7-13 (12)19-9-10-4-3-5-11 (8-10)14 (18)17-16/h1-8H,9,16H2, (H,17,18) .The country of origin is UA . The average mass is 321.169 Da and the monoisotopic mass is 320.016022 Da .
Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Activities
- Bromophenols, similar in structure to 3-[(2-Bromophenoxy)methyl]benzohydrazide, isolated from marine algae exhibited significant antibacterial properties (Xu et al., 2003).
- A study found that synthesized bromophenols, including similar compounds, demonstrated potent antioxidant activities and inhibited certain metabolic enzymes (Öztaşkın et al., 2017).
Synthesis and Structural Analysis
- Synthesis of benzohydrazide derivatives, including structures similar to this compound, revealed insights into their molecular conformation and hydrogen bonding patterns (Ban & Li, 2008).
Antimicrobial and Anticancer Potentials
- Benzohydrazide derivatives, structurally related to the compound , were synthesized and evaluated for antimicrobial and anticancer potentials, showing significant efficacy in certain cases (Kumar et al., 2017).
Ulcer Prevention and Gastric Protection
- A derivative of benzohydrazide demonstrated ulcer prevention potential in an animal model, suggesting potential medical applications (Tayeby et al., 2017).
Catalytic Properties
- Complexes containing benzohydrazide ligands, similar to this compound, were synthesized and showed effectiveness as catalysts in the oxidation of olefins (Peng, 2016).
Enzyme Inhibition
- Hydrazone derivatives based on benzohydrazide structures were studied for their potential as cholinesterase inhibitors and antioxidants, demonstrating significant inhibition against acetylcholinesterase and butyrylcholinesterase (Kausar et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2-bromophenoxy)methyl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-12-6-1-2-7-13(12)19-9-10-4-3-5-11(8-10)14(18)17-16/h1-8H,9,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXKLQRJLWUDJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-ethyl-3-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B449450.png)
![2,2-dichloro-N-{3-[(dichloroacetyl)amino]phenyl}acetamide](/img/structure/B449451.png)
![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}-4,6-dinitro-1H-indole](/img/structure/B449452.png)
![2,3,4,5,6-pentafluoro-N-{1-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl}benzamide](/img/structure/B449453.png)
![2-[2-(5-{2-Nitrophenyl}-2-furyl)vinyl]-8-quinolinol](/img/structure/B449455.png)





![4-chloro-1-methyl-N-{[2-(phenylsulfonyl)hydrazino]carbothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B449469.png)

![1-methyl-N-{[2-(2-thienylacetyl)hydrazino]carbothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B449471.png)
![3-[3-Nitro-5-(2,2,3,3-tetrafluoro-propoxy)-phenoxy]-dibenzofuran](/img/structure/B449473.png)
